Cas no 1855889-44-9 (methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate)

methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate
- 3-Isoxazolecarboxylic acid, 5-(1-ethyl-1H-pyrazol-3-yl)-, methyl ester
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- インチ: 1S/C10H11N3O3/c1-3-13-5-4-7(11-13)9-6-8(12-16-9)10(14)15-2/h4-6H,3H2,1-2H3
- InChIKey: QUOCVMQRRRQFHD-UHFFFAOYSA-N
- SMILES: O1C(C2C=CN(CC)N=2)=CC(C(OC)=O)=N1
methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB553770-500 mg |
Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate; . |
1855889-44-9 | 500MG |
€589.80 | 2022-03-01 | ||
abcr | AB553770-1 g |
Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate; . |
1855889-44-9 | 1g |
€787.20 | 2022-03-01 | ||
abcr | AB553770-250 mg |
Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate; . |
1855889-44-9 | 250MG |
€454.70 | 2022-03-01 | ||
abcr | AB553770-100 mg |
Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate; . |
1855889-44-9 | 100MG |
€343.30 | 2022-03-01 |
methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylateに関する追加情報
Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate (CAS No. 1855889-44-9): A Comprehensive Overview
Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate (CAS No. 1855889-44-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate.
The molecular structure of methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate consists of an isoxazole ring fused with a pyrazole moiety, both of which are functional groups known for their biological significance. The isoxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is often found in natural products and pharmaceuticals due to its diverse biological activities. The pyrazole ring, on the other hand, is a five-membered heterocyclic compound with two nitrogen atoms and is well-known for its role in various medicinal applications.
The synthesis of methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate has been extensively studied, with several methodologies reported in the literature. One common approach involves the reaction of 5-bromo-isoxazole-3-carboxylic acid methyl ester with 1-ethylhydrazine under appropriate conditions to form the desired product. This method typically yields high purity and good yields, making it suitable for large-scale production. Another synthetic route involves the coupling of 5-bromo-isoxazole with 1-ethylpyrazole using transition metal catalysts, such as palladium or copper complexes.
In terms of biological activities, methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against phosphodiesterase (PDE) enzymes, which are key targets in the treatment of cardiovascular diseases and neurological disorders. Additionally, this compound has shown anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
The pharmacological profile of methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate has also been explored in preclinical models. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with key signaling pathways. Furthermore, in vivo experiments have shown that this compound can effectively reduce tumor growth and improve survival rates in animal models of cancer. These findings suggest that methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate may have therapeutic potential in oncology.
Beyond its direct biological effects, methyl 5-(1-ethyl-1H-pyrazol-3-yli soxazole -3 -carbox ylate strong >has also been investigated as a lead compound for drug discovery efforts. Its unique structural features make it an attractive scaffold for the design and synthesis of novel derivatives with enhanced potency and selectivity. Researchers have employed structure-based drug design strategies to optimize the pharmacological properties of this compound, leading to the identification of several promising candidates for further development.
In conclusion, methyl 5-(1 -eth yl -1 H -py raz ol -3 -yl )iso xaz ole -3 -car box ylate strong > (CAS No .< strong > 1855889 -44 -9 strong >) represents a valuable chemical entity with significant potential in medicinal chemistry and pharmaceutical research . Its unique molecular structure , coupled with its diverse biological activities , makes it an intriguing target for further investigation . Ongoing research efforts aim to elucidate its mechanisms of action , optimize its pharmacological properties , and explore its therapeutic applications across various disease areas . As new findings continue to emerge , the role ofm eth yl 5 -( 1 -et h yl -1 H -py raz ol -3 -y l )iso xaz ole -3 -car box ylate strong >in drug discovery and development is likely to expand , contributing to the advancement of modern medicine . p >
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